半胱氨酸-S-乙酰胺

描述

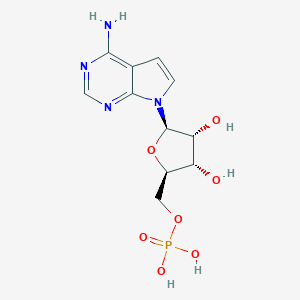

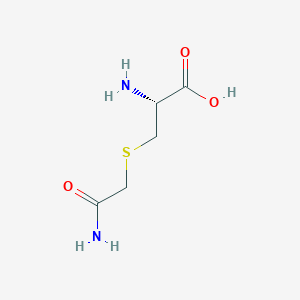

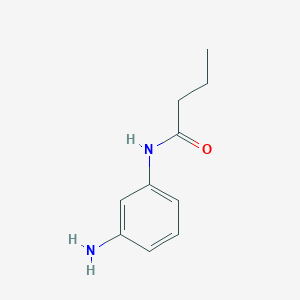

“Cysteine-S-Acetamide” is a small molecule that belongs to the class of organic compounds known as L-cysteine-S-conjugates . These are compounds containing L-cysteine where the thio-group is conjugated . The molecular formula of “Cysteine-S-Acetamide” is C5H10N2O3S .

Synthesis Analysis

“Cysteine-S-Acetamide” biosynthesis is modified by regulators acting at the site of uptake and throughout the plant system . Recent data point to the existence of nutrient-specific signal transduction pathways that relay information about external and internal nutrient concentrations, resulting in alterations to cysteine biosynthesis . Cysteine modification occurs most commonly by 1,4-conjugate addition to N-substituted maleimides .

Molecular Structure Analysis

The molecular structure of “Cysteine-S-Acetamide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

Cysteine is unique among all protein-coding amino acids, owing to its intrinsically high nucleophilicity . The cysteinyl thiol group can be covalently modified by a broad range of redox mechanisms or by various electrophiles derived from exogenous or endogenous sources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Cysteine-S-Acetamide” include a density of 1.4±0.1 g/cm3, boiling point of 444.0±45.0 °C at 760 mmHg, and a molar refractivity of 41.8±0.3 cm3 .

科学研究应用

对乙酰氨基酚过量的解毒剂: N-乙酰半胱氨酸被用作对乙酰氨基酚过量的特异性解毒剂 (Millea, 2009)。

治疗各种疾病: 它的治疗应用包括预防慢性阻塞性肺疾病恶化、预防造影剂引起的肾损伤、减轻流感疾病、治疗肺纤维化以及治疗多囊卵巢综合征患者的不孕症 (Millea, 2009)。

补充谷胱甘肽水平: NAC 用于补充各种感染、遗传缺陷和代谢紊乱(包括 HIV 感染和 COPD)中的细胞内谷胱甘肽 (GSH) 水平 (Atkuri, Mantovani, Herzenberg, & Herzenberg, 2007)。

对农药引起的毒性的保护作用: NAC 对农药引起的毒性的早期阶段表现出有益作用,其机制与其抗氧化特性有关 (Dhouib et al., 2016)。

预防重复用药的不良代谢后果: 补充半胱氨酸可以预防重复用药的不良代谢后果,在这种情况下,是老年大鼠中的扑热息痛 (Mast et al., 2017)。

除了对乙酰氨基酚过量的解毒剂之外的治疗用途: NAC 的作用包括减轻囊性纤维化的症状以及预防造影剂引起的肾病和血栓形成 (Rushworth & Megson, 2014)。

与微生物学中硫醇基团的相互作用: 硝酸银与硫醇基团(如半胱氨酸)相互作用的研究与细菌失活机制有关 (Liau et al., 1997)。

L-半胱氨酸的生物技术生产: 谷氨酸棒状杆菌的代谢工程用于 L-半胱氨酸生产,证明了其在动物饲料补充剂中的潜在用途 (Joo, Hyeon, & Han, 2017)。

癌症化学预防和抗致突变特性: NAC 在癌症化学预防和减少毒素诱导的氧化应激和 DNA 损伤方面显示出潜力 (Flora et al., 2004)。

治疗病理性赌博: NAC 已被探索作为病理性赌博的治疗方法,突出了其在调节谷氨酸系统中的作用 (Grant, Kim, & Odlaug, 2007)。

在慢性阻塞性肺疾病中的作用: NAC 在慢性阻塞性肺疾病的管理中具有多方面的活性,除了其粘液溶解活性之外,还提供了益处 (Calzetta et al., 2018)。

对秀丽隐杆线虫中环境应激源的保护作用: NAC 已显示出延长寿命并增加秀丽隐杆线虫对环境应激源的抵抗力 (Oh, Park, & Park, 2015)。

在囊性纤维化临床实践管理中的作用: NAC 在囊性纤维化的治疗中发挥着重要作用,作为抗氧化剂、抗炎剂,并可能预防和根除生物膜 (Guerini et al., 2022)。

未来方向

The thiol group of cysteine possesses the ability to perform nucleophilic and redox-active functions that are not feasible for other natural amino acids . Cysteine is the most common covalent amino acid residue and has been shown to react with a variety of warheads, especially Michael receptors . This suggests that “Cysteine-S-Acetamide” could have potential applications in the development of novel effective cancer therapies .

属性

IUPAC Name |

(2R)-2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKYKPOTSJWPIU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cysteine-S-Acetamide | |

CAS RN |

17528-66-4 | |

| Record name | S-Carbamidomethylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine-S-acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(2-AMINO-2-OXOETHYL)CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH55Q7GIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)

![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)

![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)